molecular formula C26H21N5O2S3 B2778662 3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide CAS No. 690270-02-1

3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide

Cat. No. B2778662
M. Wt: 531.67
InChI Key: JHJZGXIGQBKBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide is a useful research compound. Its molecular formula is C26H21N5O2S3 and its molecular weight is 531.67. The purity is usually 95%.
BenchChem offers high-quality 3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

One study focuses on the synthesis and herbicidal activity of compounds containing pyrimidine and 1,3,4-thiadiazole rings, indicating their potential utility in agriculture as selective herbicides against certain weeds like Brassica campestris L. These compounds showcase moderate to good yields and are characterized by various analytical techniques, highlighting the importance of structural design in achieving desired biological activities (Liu & Shi, 2014).

Antimicrobial Evaluation

Another area of research involves the synthesis of new derivatives incorporating pyrimidine rings for antimicrobial evaluation. These compounds showed moderate activity, which could be foundational for developing new antimicrobial agents. The study demonstrates the potential of pyrimidine derivatives in addressing resistance to existing antimicrobials (Farag, Kheder, & Mabkhot, 2009).

Anticancer and Pharmacological Screening

Research on pyrimidine derivatives extends into the pharmacological domain, where new compounds have been synthesized and screened for various biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular effects. Some compounds exhibited significant anti-inflammatory activities, suggesting their potential in developing new therapeutic agents (Bhat, Kumar, Nisar, & Kumar, 2014).

Antimicrobial and Anticancer Agents

In addition to these findings, studies have synthesized and characterized novel compounds with promising antimicrobial activity against various bacterial and fungal strains. This research highlights the ongoing exploration of heterocyclic compounds in discovering new antimicrobial and anticancer agents, with some compounds demonstrating significant potential in in vitro assays (El Azab & Abdel‐Hafez, 2015).

properties

IUPAC Name

3-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2S3/c32-20(27-25-28-22(36-30-25)16-8-3-1-4-9-16)14-15-34-26-29-23-21(18-12-7-13-19(18)35-23)24(33)31(26)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,27,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJZGXIGQBKBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCCC(=O)NC4=NSC(=N4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide

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